3-{2-[(1E)-2-(methylsulfanyl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium-3-yl}propane-1-sulfonate
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Overview
Description
2-[(1E)-2-(METHYLSULFANYL)PROP-1-EN-1-YL]-3-(3-SULFONATOPROPYL)-1,3-BENZOTHIAZOL-3-IUM is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a benzothiazolium core, which is substituted with a methylsulfanyl group and a sulfonatopropyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications .
Preparation Methods
The synthesis of 2-[(1E)-2-(METHYLSULFANYL)PROP-1-EN-1-YL]-3-(3-SULFONATOPROPYL)-1,3-BENZOTHIAZOL-3-IUM typically involves multi-step organic reactionsThe reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction parameters to achieve cost-effective and efficient synthesis.
Chemical Reactions Analysis
2-[(1E)-2-(METHYLSULFANYL)PROP-1-EN-1-YL]-3-(3-SULFONATOPROPYL)-1,3-BENZOTHIAZOL-3-IUM undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the double bond, leading to the formation of saturated derivatives.
Substitution: The benzothiazolium core can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
2-[(1E)-2-(METHYLSULFANYL)PROP-1-EN-1-YL]-3-(3-SULFONATOPROPYL)-1,3-BENZOTHIAZOL-3-IUM has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(METHYLSULFANYL)PROP-1-EN-1-YL]-3-(3-SULFONATOPROPYL)-1,3-BENZOTHIAZOL-3-IUM involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-[(1E)-2-(METHYLSULFANYL)PROP-1-EN-1-YL]-3-(3-SULFONATOPROPYL)-1,3-BENZOTHIAZOL-3-IUM can be compared with other similar compounds, such as:
(E)-1-Methyl-2-(prop-1-en-1-yl)disulfane: Shares a similar methylsulfanyl group but lacks the benzothiazolium core and sulfonatopropyl group.
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Contains a similar prop-1-en-1-yl group but differs in the presence of methoxy and phenol groups instead of the benzothiazolium core. The uniqueness of 2-[(1E)-2-(METHYLSULFANYL)PROP-1-EN-1-YL]-3-(3-SULFONATOPROPYL)-1,3-BENZOTHIAZOL-3-IUM lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H17NO3S3 |
---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
3-[2-[(E)-2-methylsulfanylprop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C14H17NO3S3/c1-11(19-2)10-14-15(8-5-9-21(16,17)18)12-6-3-4-7-13(12)20-14/h3-4,6-7,10H,5,8-9H2,1-2H3/b11-10+ |
InChI Key |
QHEXCCPGDZFCPP-ZHACJKMWSA-N |
Isomeric SMILES |
C/C(=C\C1=[N+](C2=CC=CC=C2S1)CCCS(=O)(=O)[O-])/SC |
Canonical SMILES |
CC(=CC1=[N+](C2=CC=CC=C2S1)CCCS(=O)(=O)[O-])SC |
Origin of Product |
United States |
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